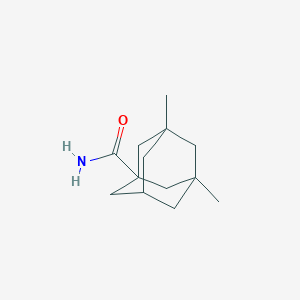
3,5-Dimethyl-1-adamantanecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,5-Dimethyl-1-adamantanecarboxamide, also known as memantine, is a medication that is used for the treatment of Alzheimer's disease. It is an NMDA receptor antagonist that helps to regulate the activity of glutamate, a neurotransmitter that is involved in learning and memory. The purpose of
Mechanism of Action
3,5-Dimethyl-1-adamantanecarboxamide works by blocking the activity of NMDA receptors, which are involved in the regulation of glutamate. Glutamate is a neurotransmitter that is involved in learning and memory, but excessive activity can lead to cell death and neurodegeneration. By blocking NMDA receptors, 3,5-Dimethyl-1-adamantanecarboxamide helps to regulate glutamate activity and protect neurons from damage.
Biochemical and Physiological Effects
3,5-Dimethyl-1-adamantanecarboxamide has been shown to have a number of biochemical and physiological effects. It helps to reduce the production of reactive oxygen species, which can damage neurons and lead to neurodegeneration. Additionally, it has been shown to increase the production of brain-derived neurotrophic factor (BDNF), a protein that helps to promote the growth and survival of neurons.
Advantages and Limitations for Lab Experiments
One advantage of using 3,5-Dimethyl-1-adamantanecarboxamide in lab experiments is its well-established mechanism of action and safety profile. Additionally, it has been extensively studied in clinical trials, which provides a wealth of data for researchers to draw upon. However, one limitation is that it may not be effective in all patients with Alzheimer's disease, and its use may be limited by its cost and availability.
Future Directions
There are a number of future directions for research on 3,5-Dimethyl-1-adamantanecarboxamide. One area of interest is the potential use of the medication in other neurological disorders, such as traumatic brain injury and multiple sclerosis. Additionally, researchers are investigating the use of 3,5-Dimethyl-1-adamantanecarboxamide in combination with other medications to improve its effectiveness. Finally, there is ongoing research into the underlying mechanisms of action of 3,5-Dimethyl-1-adamantanecarboxamide, which may help to identify new targets for drug development.
Synthesis Methods
The synthesis of 3,5-Dimethyl-1-adamantanecarboxamide involves the reaction of 1-adamantanecarboxylic acid with dimethylamine. The reaction is catalyzed by dicyclohexylcarbodiimide (DCC) and dimethylaminopyridine (DMAP) in the presence of a solvent such as dichloromethane. The product is then purified by recrystallization to obtain pure 3,5-Dimethyl-1-adamantanecarboxamide.
Scientific Research Applications
3,5-Dimethyl-1-adamantanecarboxamide has been extensively studied for its potential therapeutic effects in Alzheimer's disease. It has been shown to improve cognitive function, reduce behavioral symptoms, and delay disease progression in patients with moderate to severe Alzheimer's disease. Additionally, 3,5-Dimethyl-1-adamantanecarboxamide has been investigated for its potential use in other neurological disorders such as Parkinson's disease, multiple sclerosis, and traumatic brain injury.
properties
IUPAC Name |
3,5-dimethyladamantane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO/c1-11-3-9-4-12(2,6-11)8-13(5-9,7-11)10(14)15/h9H,3-8H2,1-2H3,(H2,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZWMHZAOCNZQTA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CC3CC(C1)(CC(C3)(C2)C(=O)N)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21NO |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.31 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,5-Dimethyladamantane-1-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[5,6-dimethyl-3-(2,2,6,6-tetramethylpiperidin-4-yl)-3,4-dihydrothieno[2,3-d]pyrimidin-1(2H)-yl](furan-2-yl)methanone](/img/structure/B241727.png)
![[3-(4-Fluoro-phenoxy)-2-methyl-4-oxo-4H-chromen-7-yloxy]-acetic acid methyl este](/img/structure/B241740.png)







![1-N'-[(Z)-(3-bromo-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]-2-N'-[(E)-(3-bromo-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]ethanedihydrazide](/img/structure/B241776.png)

